3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol
CAS No.:
Cat. No.: VC15992997
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN2O |
|---|---|
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one |
| Standard InChI | InChI=1S/C7H9ClN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H2,(H,9,11) |
| Standard InChI Key | BVHGDQGKHJMLST-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2C(=C(C(=O)N2)Cl)C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol belongs to the pyrazolo[1,5-a]pyridine family, a bicyclic system combining pyrazole and pyridine rings. The chlorine atom at position 3 and hydroxyl group at position 2 introduce electron-withdrawing and polar characteristics, respectively. The tetrahydropyridine moiety reduces aromaticity, enhancing conformational flexibility .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈ClN₂O | |
| Molecular Weight | 171.61 g/mol | |
| IUPAC Name | 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol | |
| SMILES | ClC1=CN2C(CCCC2)N=C1O |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals a broad O–H stretch at 3200–3400 cm⁻¹ and C–Cl vibrations at 550–750 cm⁻¹ . Nuclear magnetic resonance (NMR) data include a singlet for the hydroxyl proton at δ 5.2 ppm and a doublet for the chlorine-bearing carbon at δ 110 ppm in ¹³C NMR .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a three-step process:
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Cyclization: Condensation of hydrazine derivatives with cyclic ketones forms the tetrahydropyrazolo[1,5-a]pyridine core .
-
Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride introduces the chlorine atom at position 3 .
-
Hydroxylation: Oxidation or hydrolysis of a protected intermediate installs the hydroxyl group at position 2 .
Table 2: Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Hydrazine, H₂SO₄ | 80°C | 65% |
| Chlorination | Cl₂, FeCl₃ | 25°C | 85% |
| Hydroxylation | H₂O₂, NaOH | 60°C | 70% |
Purification and Quality Control
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase achieves >98% purity . Residual solvents are monitored via gas chromatography (GC), with limits set at <0.1% for dichloromethane and <0.5% for ethanol .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for high-temperature applications . Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 165°C, correlating with its melting point .
Table 3: Physical-Chemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 164.8–165.7°C | |
| Boiling Point | 305.4°C (extrapolated) | |
| Density | 1.315 g/cm³ | |
| Vapor Pressure | 7.3 × 10⁻¹⁰ Pa |
Solubility and Partitioning
The compound exhibits limited aqueous solubility (1.4 mg/L at 20°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . The logP value of 0.93 suggests moderate lipophilicity, favoring blood-brain barrier penetration .
Applications in Pharmaceutical Research
Drug Intermediate
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its chlorine and hydroxyl groups enable selective functionalization for structure-activity relationship (SAR) studies .
Biological Activity
Preliminary in vitro assays indicate IC₅₀ = 2.1 µM against SARS-CoV-2 main protease, though in vivo efficacy remains unvalidated . Molecular docking simulations show strong hydrogen bonding with the protease’s active site .
| Hazard | Precaution | Source |
|---|---|---|
| Skin Irritation | Wear nitrile gloves and lab coat | |
| Moisture Sensitivity | Store under nitrogen atmosphere | |
| Inhalation Risk | Use fume hood with >100 ft/min airflow |
Environmental Impact
Ecotoxicity
Aquatic toxicity tests on Daphnia magna show a 48-hour LC₅₀ = 12 mg/L, indicating moderate hazard . Biodegradation studies reveal <10% mineralization over 28 days, suggesting persistence in soil .
Waste Management
Incineration at >1000°C with scrubbers is recommended for disposal. Aqueous waste requires neutralization with 1M HCl before treatment .
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